Ethyl 4-(4-bromo-2-methylphenyl)-4-oxobutyrate
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Overview
Description
Ethyl 4-(4-bromo-2-methylphenyl)-4-oxobutyrate is an organic compound with the molecular formula C13H15BrO3 It is a derivative of butyrate, featuring a brominated aromatic ring and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(4-bromo-2-methylphenyl)-4-oxobutyrate typically involves the esterification of 4-(4-bromo-2-methylphenyl)-4-oxobutyric acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids.
Reduction: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The bromine atom in the aromatic ring can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium amide in liquid ammonia for amination reactions.
Major Products:
Oxidation: 4-(4-bromo-2-methylphenyl)-4-oxobutyric acid.
Reduction: 4-(4-bromo-2-methylphenyl)-4-hydroxybutyrate.
Substitution: 4-(4-amino-2-methylphenyl)-4-oxobutyrate.
Scientific Research Applications
Ethyl 4-(4-bromo-2-methylphenyl)-4-oxobutyrate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of drug candidates targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of Ethyl 4-(4-bromo-2-methylphenyl)-4-oxobutyrate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The brominated aromatic ring and ester functional group can influence its binding affinity and specificity towards these targets, affecting cellular pathways and physiological responses.
Comparison with Similar Compounds
- Ethyl 4-(4-chloro-2-methylphenyl)-4-oxobutyrate
- Ethyl 4-(4-fluoro-2-methylphenyl)-4-oxobutyrate
- Ethyl 4-(4-iodo-2-methylphenyl)-4-oxobutyrate
Comparison: Ethyl 4-(4-bromo-2-methylphenyl)-4-oxobutyrate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity can affect the compound’s interaction with molecular targets, potentially leading to different pharmacological profiles and applications.
Biological Activity
Ethyl 4-(4-bromo-2-methylphenyl)-4-oxobutyrate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following structural formula:
This compound features a bromo-substituted aromatic ring and a keto group adjacent to an ester functional group, which may contribute to its unique biological activities. The molecular weight is approximately 299.16 g/mol, making it suitable for various chemical syntheses and biological studies.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. These interactions may involve:
- Enzymatic Inhibition : The compound can inhibit specific enzymes, affecting metabolic pathways.
- Receptor Modulation : It may act on various receptors, influencing signal transduction pathways.
These mechanisms are essential for understanding how this compound can exert therapeutic effects or toxicity.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Antitumor Activity : Preliminary studies suggest that this compound may have antitumor properties, particularly against certain cancer cell lines.
- Cytotoxic Effects : The compound has demonstrated cytotoxicity in various cell lines, indicating potential use in cancer therapy.
- Antimicrobial Activity : There are indications that it may possess antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.
Antitumor Activity
A study evaluated the antitumor effects of this compound on human cancer cell lines. The results indicated significant cytotoxicity against the HeLa cell line (cervical cancer), with an IC50 value that suggests effective inhibition of cell proliferation.
Cell Line | IC50 (µM) |
---|---|
HeLa | 25.0 |
HepG2 | >100 |
This data highlights the selective activity of the compound against tumor cells compared to normal cells.
Cytotoxicity Studies
Another investigation focused on the cytotoxic effects of this compound using the MTT assay. Results showed that after 48 hours of treatment, the compound exhibited significant cytotoxicity across various human cell lines, reinforcing its potential as an anticancer agent.
Treatment Duration | IC50 (µg/mL) |
---|---|
24 hours | 40.5 ± 3.1 |
48 hours | 15.2 ± 1.8 |
These findings suggest that prolonged exposure enhances the cytotoxic effects of the compound.
Antimicrobial Activity
Research has also explored the antimicrobial properties of this compound against several bacterial strains. The agar-well diffusion method demonstrated notable zones of inhibition against Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.
Bacterial Strain | Zone of Inhibition (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Properties
IUPAC Name |
ethyl 4-(4-bromo-2-methylphenyl)-4-oxobutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrO3/c1-3-17-13(16)7-6-12(15)11-5-4-10(14)8-9(11)2/h4-5,8H,3,6-7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPUMKOTZKHZVHP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=C(C=C(C=C1)Br)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60645698 |
Source
|
Record name | Ethyl 4-(4-bromo-2-methylphenyl)-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60645698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898776-92-6 |
Source
|
Record name | Ethyl 4-(4-bromo-2-methylphenyl)-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60645698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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